

2-Cyano-5-methoxybenzene-1-sulfonyl chloride suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Cat. No.:	B1465931

[Get Quote](#)

An In-Depth Technical Guide to **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into its application, reactivity, and procurement. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Strategic Importance in Medicinal Chemistry

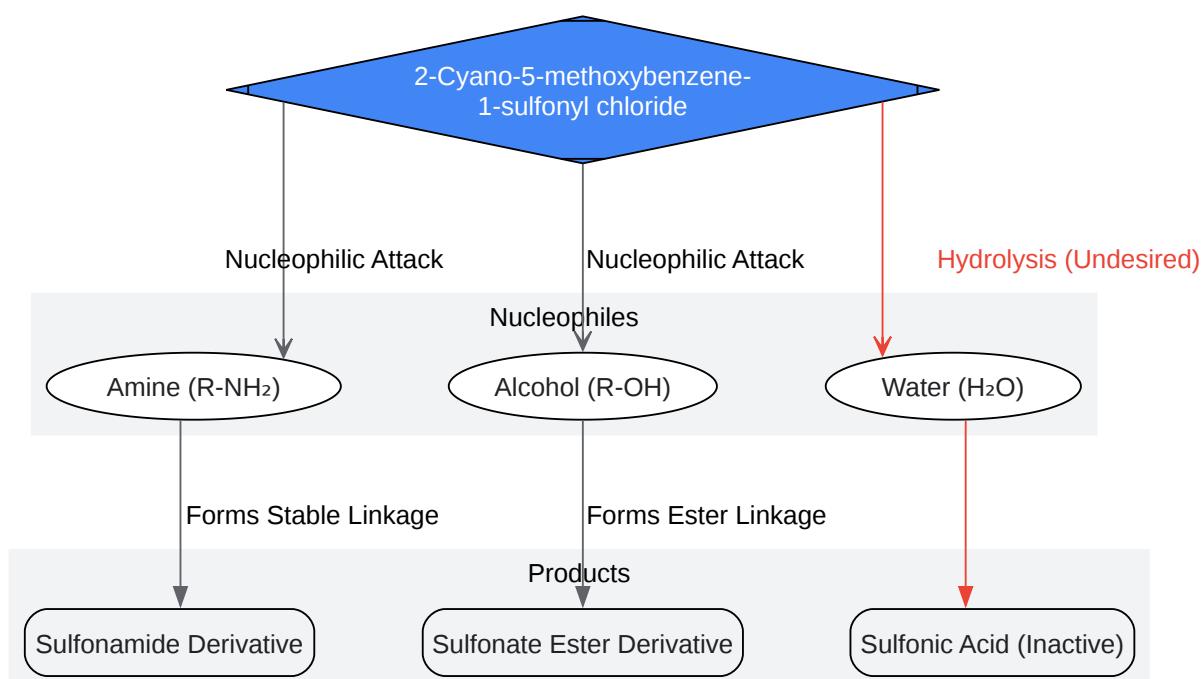
Aryl sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily for the synthesis of sulfonamides and sulfonate esters. The title compound, **2-Cyano-5-methoxybenzene-1-sulfonyl chloride**, is a particularly valuable building block due to its unique trifunctional substitution pattern on the benzene ring. The interplay between the electron-withdrawing cyano and sulfonyl chloride groups and the electron-donating methoxy group creates a polarized and reactive molecule.^[1] This distinct electronic arrangement allows for nuanced modifications and the strategic construction of complex molecular architectures, making it a precursor for a variety of derivatives with potential biological activity.^[1]

Physicochemical Profile and Reactivity

Understanding the inherent properties of a reagent is fundamental to its effective application. **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** is an aromatic compound whose utility is dictated by the high reactivity of the sulfonyl chloride moiety.

Core Properties

The key physicochemical data for this compound are summarized below. It is crucial for researchers to note the existence of multiple CAS numbers in supplier databases, which can lead to procurement errors. The primary CAS number for the title compound is 1261573-04-9. The CAS number 201935-41-3 is often associated with the analogous compound, 2-Chloro-5-methoxybenzene-1-sulfonyl chloride.[2][3]


Property	Value	Source
IUPAC Name	2-cyano-5-methoxybenzenesulfonyl chloride	PubChem[1]
CAS Number	1261573-04-9	Benchchem[1]
Molecular Formula	C ₈ H ₆ CINO ₃ S	Benchchem[1]
Molecular Weight	231.66 g/mol	Benchchem[1]
InChI Key	CFOVDTUMIVSQGA-UHFFFAOYSA-N	Benchchem[1]
Physical Form	Solid	Sigma-Aldrich
Purity	Typically ≥97%	Benchchem[1]

Reactivity Analysis

The synthetic utility of this reagent is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making it highly susceptible to nucleophilic attack.

- Reaction with Amines: This is the most common application, leading to the formation of stable sulfonamide linkages. The reaction is typically rapid and proceeds under mild conditions.
- Reaction with Alcohols/Phenols: Reaction with alcohols or phenols yields sulfonate esters. This requires careful control of conditions as the reaction can be slower than with amines.
- Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.^[4] This necessitates handling the compound under anhydrous conditions.

The cyano group ($\text{C}\equiv\text{N}$) ortho to the sulfonyl chloride can influence the reactivity and electronic properties of the ring, while the methoxy group ($-\text{OCH}_3$) at the meta position acts as an electron-donating group.^[1] This electronic push-pull system can be exploited in more advanced, multi-step synthetic strategies.

[Click to download full resolution via product page](#)

Caption: Reactivity profile with common nucleophiles.

Sourcing and Procurement

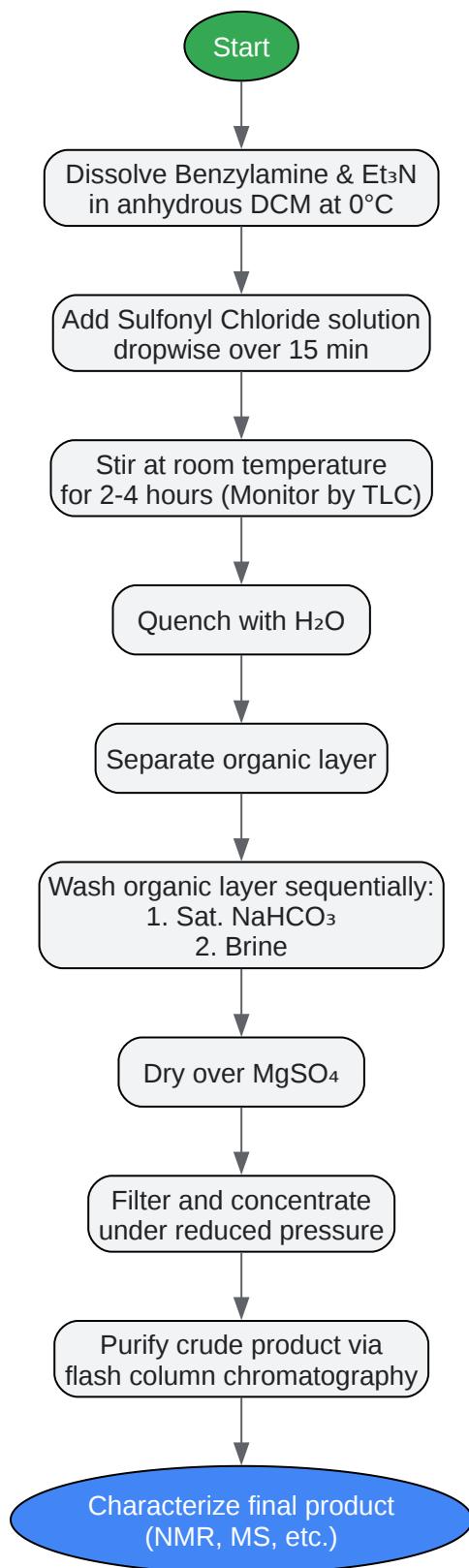
Acquiring high-purity **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** is critical for reproducible research. Below is a list of known suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.

Supplier	CAS Number Cited	Notes
Benchchem	1261573-04-9	Provides detailed product information and safety classifications. Intended for research use only. [1]
VEGPHARM	1261573-04-9	Lists the compound and offers CoA and MSDS upon request. [5]
BLD Pharm	197960-31-9	Lists a related compound, 2-Cyano-5-methylbenzene-1-sulfonyl chloride, highlighting the importance of verifying the structure. [6]
Shanghai Amole Biotechnology Co., Ltd.	201935-41-3	Available on Chemsoc.com; note the potential CAS number discrepancy. [7]
2A Biotech	201935-41-3	Lists the product with a purity of 96%+. [8]

Note: The presence of a supplier on this list does not constitute an endorsement. Due diligence is always recommended.

Experimental Protocol: Synthesis of a Novel Sulfonamide

This section provides a detailed, self-validating protocol for the synthesis of a representative sulfonamide derivative, a common objective in drug discovery programs.[\[9\]](#)


Objective

To synthesize N-benzyl-2-cyano-5-methoxybenzenesulfonamide from **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** and benzylamine.

Materials and Reagents

- **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (Purity >97%)
- Benzylamine (Purity >99%)
- Triethylamine (Et_3N), anhydrous (Purity >99%)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (Saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized Water

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for sulfonamide synthesis.

Step-by-Step Methodology

- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
 - Causality: Triethylamine acts as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.[4][10]
- Addition of Sulfonyl Chloride: In a separate flask, dissolve **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** (1.1 eq) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the amine solution over 15 minutes, maintaining the temperature at 0°C.
 - Causality: Slow, dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Trustworthiness: TLC monitoring ensures the reaction has gone to completion, preventing premature workup and maximizing yield. The disappearance of the starting amine is a key indicator.
- Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
- Washing: Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and then with brine.
 - Causality: The NaHCO_3 wash removes any remaining HCl and the unreacted sulfonic acid. The brine wash removes residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-2-cyano-5-methoxybenzenesulfonamide.

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and corrosive compounds that demand careful handling.

- Hazards: **2-Cyano-5-methoxybenzene-1-sulfonyl chloride** is classified as a Dangerous Good (UN 3261, Class 8).[1] It is corrosive and causes severe skin burns and eye damage.[11][12] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][13]
- Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[11] Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]
- Handling: Use in a well-ventilated area and avoid breathing vapors. Handle and open containers with care. Never add water to the compound; if quenching is necessary, always add the compound slowly to water.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and alcohols.[11][13] Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1] Recommended storage temperature is 2-8°C.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-Cyano-5-methoxybenzene-1-sulfonyl chloride|CAS 1261573-04-9 [benchchem.com]
2. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride suppliers & manufacturers in China [m.chemicalbook.com]
3. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride | 201935-41-3 [chemicalbook.com]

- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. vegpharm.com [vegpharm.com]
- 6. 197960-31-9|2-Cyano-5-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 2-CYANO-5-METHOXYBENZENE-1-SULFONYL CHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsr.com [chemsrc.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 10. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. fishersci.com [fishersci.com]
- 12. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6CINO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbino.com]
- To cite this document: BenchChem. [2-Cyano-5-methoxybenzene-1-sulfonyl chloride suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465931#2-cyano-5-methoxybenzene-1-sulfonyl-chloride-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com